2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid
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Overview
Description
2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a hydroxy group, and a tert-butoxycarbonylamino group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid typically involves multiple steps, including the formation of the thiazole ring and the introduction of the tert-butoxycarbonylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions on the thiazole ring can introduce various functional groups.
Scientific Research Applications
2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanol: An aromatic compound with a hydroxy group, used in fragrances and as a building block in organic synthesis.
p-Hydroxyphenylethanol: Similar to 2-phenylethanol but with an additional hydroxy group, used in various chemical applications.
4-Hydroxybenzaldehyde: An aromatic aldehyde with a hydroxy group, used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid is unique due to its combination of functional groups and the presence of the thiazole ring
Properties
Molecular Formula |
C22H37N3O6S |
---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-[(1R,3R)-1-hydroxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C22H37N3O6S/c1-9-13(4)17(24-21(30)31-22(5,6)7)19(27)25(8)15(12(2)3)10-16(26)18-23-14(11-32-18)20(28)29/h11-13,15-17,26H,9-10H2,1-8H3,(H,24,30)(H,28,29)/t13-,15+,16+,17-/m0/s1 |
InChI Key |
JZFDCLPQGVWGAT-SVGFKBNWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)O)O)C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)O)O)C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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